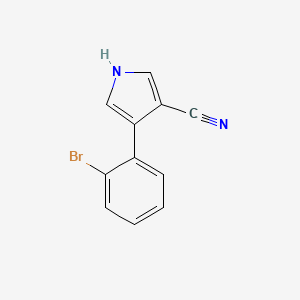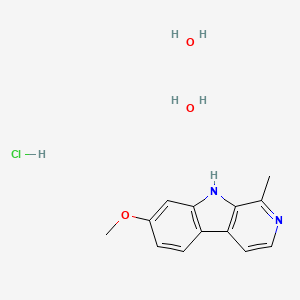![molecular formula C12H16N2 B13802775 11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene](/img/structure/B13802775.png)
11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene is a heterocyclic compound known for its unique structural features and potential biological activities. This compound has garnered interest in pharmaceutical chemistry due to its promising anti-inflammatory and analgesic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene typically involves a three-component condensation reaction. One efficient method involves the reaction of acetoacetic acid N-aryl (N,N-diethyl)amides with salicylaldehyde and thiourea in ethanol, using sodium hydrogen sulfate as a catalyst . Another environmentally friendly approach utilizes magnesium bromide as a catalyst in a solvent-free condition .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of inexpensive and readily available catalysts like magnesium bromide makes the process cost-effective and suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly with aryl groups, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Aryl halides and other electrophiles are used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential antimicrobial and antifungal activities.
Industry: The compound’s unique structure is explored for applications in materials science and catalysis.
Mecanismo De Acción
The mechanism of action of 11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene involves its interaction with specific molecular targets and pathways. The compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. It also interacts with pain receptors, providing analgesic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 13-(N-Arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene
- 13-Acetyl-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene
Uniqueness
11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene stands out due to its specific substitution pattern and the resulting biological activities. Its derivatives have shown high anti-inflammatory and analgesic activities with low acute toxicity, making it a promising candidate for drug development .
Propiedades
Fórmula molecular |
C12H16N2 |
|---|---|
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
11-methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene |
InChI |
InChI=1S/C12H16N2/c1-14-7-10-6-9-4-2-3-5-11(9)12(8-14)13-10/h2-5,10,12-13H,6-8H2,1H3 |
Clave InChI |
NNOXANFAXHFHAA-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2CC3=CC=CC=C3C(C1)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3-methoxyphenyl)-](/img/structure/B13802702.png)
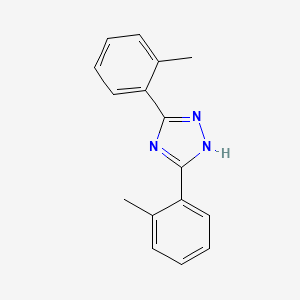
![1-[4-[(2-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13802709.png)
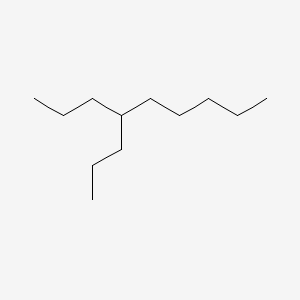
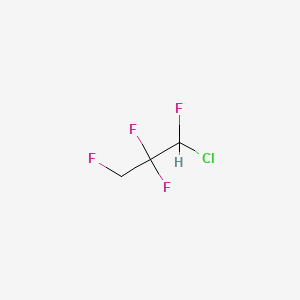
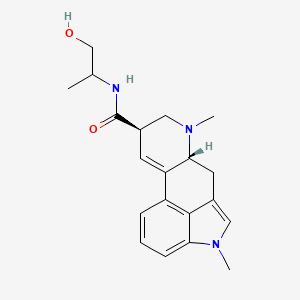
![1-Propanone, 2-amino-1-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B13802733.png)
![N-Cyclopropyl-2-(5,6-dimethyl-2-propyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13802737.png)
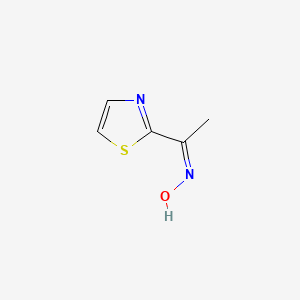
![Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B13802756.png)
![(1R,3R,4S,5R)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-OL](/img/structure/B13802761.png)
